molecular formula C18H31NO2 B582610 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one CAS No. 1797133-25-5

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one

Cat. No.: B582610
CAS No.: 1797133-25-5
M. Wt: 293.451
InChI Key: LNICIGJHGZIQBO-UHFFFAOYSA-N
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Description

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclohexyl ring fused to a spirocyclic azaspirodecane core, with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxyethyl group through nucleophilic substitution reactions. The final step involves the formation of the spirocyclic azaspirodecane core via cyclization reactions under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the spirocyclic structure provides stability and specificity. This compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its methacrylate structure.

    4-Hydroxy-2-quinolones: Share some structural similarities but differ in their quinolone core.

    Coumarin derivatives: Have similar biological activities but distinct coumarin structures.

Uniqueness

2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one is unique due to its spirocyclic structure, which imparts specific chemical properties and potential applications. Its combination of a cyclohexyl ring, hydroxyethyl group, and azaspirodecane core distinguishes it from other compounds and contributes to its versatility in scientific research.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c20-12-11-17(7-3-1-4-8-17)14-19-15-18(13-16(19)21)9-5-2-6-10-18/h20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNICIGJHGZIQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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